![molecular formula C22H24N2OS B2708690 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide CAS No. 1396857-02-5](/img/structure/B2708690.png)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide, also known as DIBO, is a small molecule inhibitor that has shown potential in various scientific research applications. Additionally, this paper will also list future directions for DIBO research.
Wissenschaftliche Forschungsanwendungen
- THIQ derivatives have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxicity by interfering with cell division and inducing apoptosis. Further studies are needed to optimize their efficacy and safety profiles .
- THIQ analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. They modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. These findings suggest their potential for drug development in neurology .
- Some THIQ-based compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. These properties make them interesting candidates for treating inflammatory conditions, including rheumatoid arthritis and inflammatory bowel diseases .
- THIQ derivatives have been evaluated for their antimicrobial activity against bacteria, fungi, and parasites. Their mechanism of action involves disrupting essential cellular processes. Researchers are exploring their use as novel antibiotics and antifungal agents .
- A subset of THIQ derivatives has been assessed for their potential to inhibit DNase I (deoxyribonuclease I), an enzyme involved in DNA degradation. Some compounds showed inhibitory properties, which could be relevant in various biological contexts .
- THIQ-based compounds have been investigated for their analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. These properties are attributed to their interactions with neurotransmitter receptors in the central nervous system. Further research is needed to validate their clinical utility .
Anticancer Properties
Neuroprotective Effects
Anti-Inflammatory Activity
Antimicrobial Potential
DNase I Inhibition
Analgesic and Anxiolytic Effects
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-2-26-21-12-6-5-11-20(21)22(25)23-14-7-8-15-24-16-13-18-9-3-4-10-19(18)17-24/h3-6,9-12H,2,13-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOKGMBLJMRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.